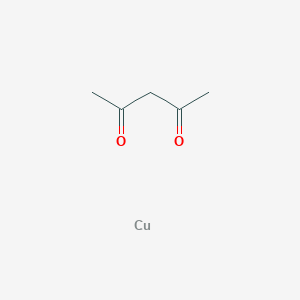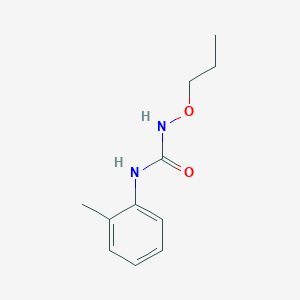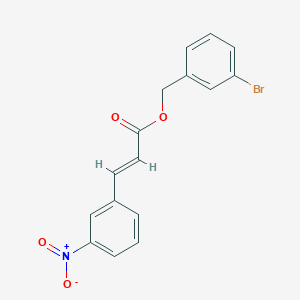![molecular formula C18H12N2O5S2 B241493 {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)
{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid, also known as FTI-277, is a small molecule inhibitor that has been extensively studied in scientific research. It has shown promising results in inhibiting the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins.
Scientific Research Applications
{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of farnesyltransferase, which is involved in the post-translational modification of proteins. This enzyme is overexpressed in several types of cancer, and its inhibition has been shown to have anti-tumor effects. {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid inhibits the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins. This enzyme adds a farnesyl group to the C-terminus of proteins that have a CAAX motif. This farnesyl group is important for the proper localization and function of these proteins. By inhibiting farnesyltransferase, {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid prevents the farnesylation of proteins that have a CAAX motif, leading to their mislocalization and dysfunction.
Biochemical and Physiological Effects:
{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory effects and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid in lab experiments is its specificity for farnesyltransferase. This allows researchers to study the effects of inhibiting farnesyltransferase without affecting other cellular processes. One limitation of using {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid. One direction is the development of more potent and selective inhibitors of farnesyltransferase. Another direction is the study of the effects of {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid in combination with other cancer therapies. It is also important to study the effects of {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid in vivo in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis method of {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid involves several steps. The starting materials are 2-furyl methyl ketone, thiourea, and indole-2-carboxylic acid. The first step involves the reaction of 2-furyl methyl ketone with thiourea to form 2-(furan-2-yl)-N-(thiazolidin-2-ylidene)acetamide. This intermediate is then reacted with indole-2-carboxylic acid to form {3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid. The overall yield of this synthesis method is around 20%.
properties
Product Name |
{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid |
|---|---|
Molecular Formula |
C18H12N2O5S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(3Z)-3-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetic acid |
InChI |
InChI=1S/C18H12N2O5S2/c21-13(22)9-19-12-6-2-1-5-11(12)14(16(19)23)15-17(24)20(18(26)27-15)8-10-4-3-7-25-10/h1-7H,8-9H2,(H,21,22)/b15-14- |
InChI Key |
DEEXNTGBPHPSIZ-PFONDFGASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CC4=CC=CO4)/C(=O)N2CC(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C(=O)N2CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![Methyl 4-{7-chloro-2-[3-(dimethylamino)propyl]-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B241419.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)
![4-(1-benzofuran-2-ylcarbonyl)-5-(3-ethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241432.png)

![Methyl 4,7,7-trimethyl-3-[(trichloroacetyl)oxy]bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B241438.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(2-methoxyethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B241442.png)
![5-[(4-Ethoxyphenyl)amino]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B241443.png)
![N-[4-(4-bromophenyl)-3-[(E)-but-2-enyl]-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide](/img/structure/B241444.png)